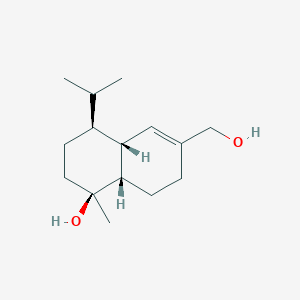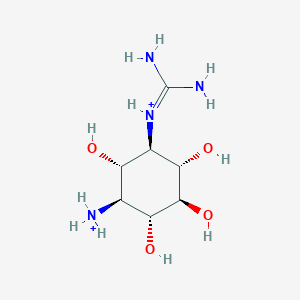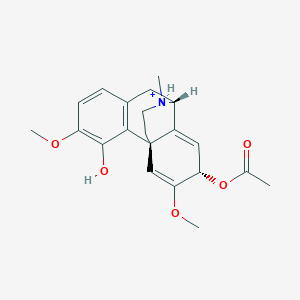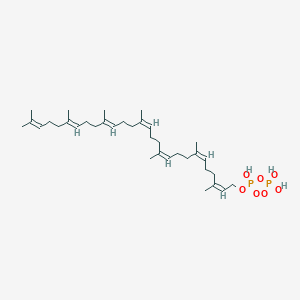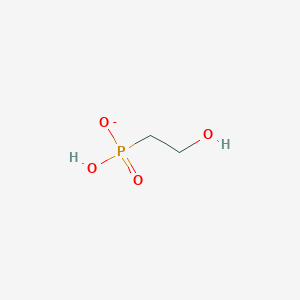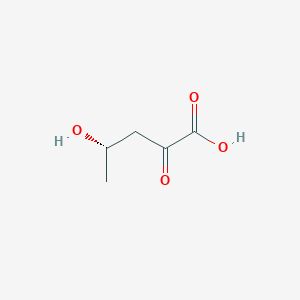
(4S)-4-hydroxy-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxopentanoate, is an organic compound with the molecular formula C5H8O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-4-Hydroxy-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of pyruvate and acetaldehyde, followed by enzymatic resolution to obtain the (S)-enantiomer. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of (4S)-4-hydroxy-2-oxopentanoic acid may involve biocatalytic processes using specific enzymes that facilitate the conversion of precursor molecules. These processes are optimized for high yield and purity, often employing immobilized enzymes and continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Hydroxy-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopentanoic acid.
Reduction: The keto group can be reduced to form (S)-4-hydroxy-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2,4-Dioxopentanoic acid.
Reduction: (S)-4-Hydroxy-2-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-Hydroxy-2-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of amino acid biosynthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (4S)-4-hydroxy-2-oxopentanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as dehydrogenases and transaminases, which catalyze its conversion into other biologically active compounds. The molecular targets and pathways involved include the citric acid cycle and amino acid metabolism, where it plays a crucial role in energy production and biosynthesis.
Vergleich Mit ähnlichen Verbindungen
®-4-Hydroxy-2-oxopentanoic acid: The enantiomer of (4S)-4-hydroxy-2-oxopentanoic acid with different stereochemistry.
2-Hydroxy-3-oxobutanoic acid: A structurally similar compound with a different carbon backbone.
4-Hydroxy-2-oxobutanoic acid: Another related compound with a shorter carbon chain.
Uniqueness: (S)-4-Hydroxy-2-oxopentanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES |
CC(CC(=O)C(=O)O)O |
Isomerische SMILES |
C[C@@H](CC(=O)C(=O)O)O |
Kanonische SMILES |
CC(CC(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



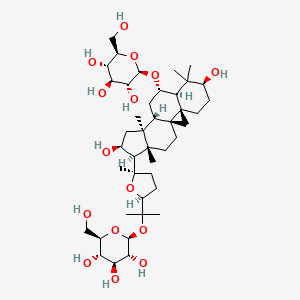
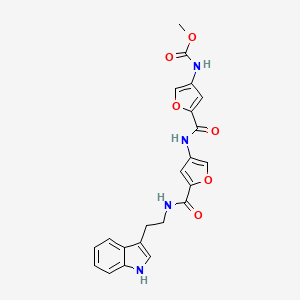
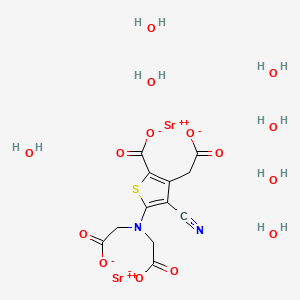
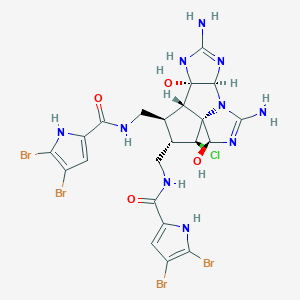
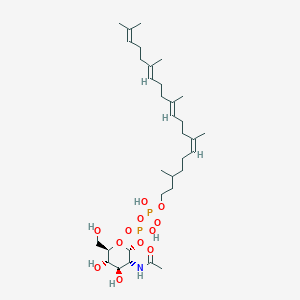
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
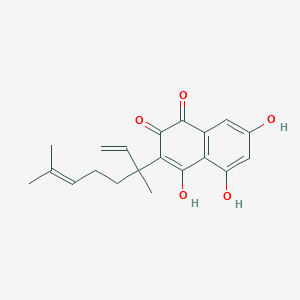
![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
